

Head-to-head comparison of Tebipenem Pivoxil and imipenem-cilastatin

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Compound of Interest

Compound Name: *Tebipenem Pivoxil*

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Head-to-Head Comparison: Tebipenem Pivoxil vs. Imipenem-Cilastatin

An evidence-based guide for researchers, scientists, and drug development professionals.

This guide provides a comprehensive, data-driven comparison of the oral carbapenem, **tebipenem pivoxil**, and the intravenously administered imipenem-cilastatin. The information presented herein is synthesized from peer-reviewed clinical trial data and is intended to inform research and development in the field of infectious diseases.

Executive Summary

Tebipenem pivoxil hydrobromide, an oral carbapenem, has demonstrated non-inferiority to intravenous imipenem-cilastatin in the treatment of complicated urinary tract infections (cUTI) and acute pyelonephritis (AP). The pivotal Phase 3 PIVOT-PO clinical trial provides the primary evidence for this comparison, showcasing similar efficacy and safety profiles between the two agents. This guide will delve into the specifics of their mechanisms of action, comparative efficacy, safety, and the detailed protocols of the key clinical trial.

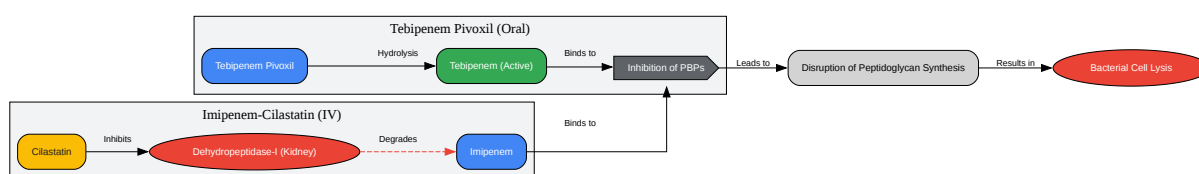
Mechanism of Action

Both tebipenem and imipenem are carbapenem antibiotics that exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They bind to penicillin-binding proteins (PBPs), which

are essential for the cross-linking of peptidoglycan in the bacterial cell wall. This disruption leads to cell lysis and death.

Tebipenem Pivoxil: **Tebipenem pivoxil** is a prodrug that is hydrolyzed to its active form, tebipenem, after oral administration. Tebipenem has a broad spectrum of activity against many Gram-positive and Gram-negative bacteria, including many extended-spectrum β -lactamase (ESBL)-producing Enterobacterales.

Imipenem-Cilastatin: Imipenem is rapidly degraded by the renal enzyme dehydropeptidase-I. Therefore, it is co-administered with cilastatin, a dehydropeptidase-I inhibitor, which prevents the renal metabolism of imipenem and increases its urinary concentration and half-life.



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Fig 1. Comparative Mechanism of Action

Comparative Efficacy: The PIVOT-PO Trial

The PIVOT-PO trial (NCT06059846) was a global, randomized, double-blind, non-inferiority Phase 3 clinical trial that compared the efficacy and safety of oral **tebipenem pivoxil** hydrobromide with intravenous imipenem-cilastatin in hospitalized adult patients with cUTI or AP.^{[1][2]}

Overall Response

The primary endpoint of the PIVOT-PO trial was the overall response, a composite of clinical cure and microbiological eradication, at the test-of-cure visit.^[3] Tebipenem HBr demonstrated non-inferiority to imipenem-cilastatin.^{[4][5]}

Endpoint	Tebipenem Pivoxil HBr (Oral)	Imipenem-Cilastatin (IV)	Adjusted Treatment Difference (95% CI)
Overall Success Rate at Test-of-Cure	58.5% (261/446) ^{[4][5]}	60.2% (291/483) ^{[4][5]}	-1.3% (-7.5%, 4.8%) ^{[4][5]}
Clinical Cure Rate at Test-of-Cure	93.5% (417/446) ^{[4][6]}	95.2% (460/483) ^{[4][6]}	-1.6% (-4.7%, 1.4%) ^{[4][6]}
Microbiological Response Rate at Test-of-Cure	60.3% (269/446) ^{[3][7]}	61.3% (296/483) ^{[3][7]}	-0.8% (-6.9%, 5.3%) ^[3]

Response in Patients with Resistant Pathogens

A key aspect of the PIVOT-PO trial was the evaluation of efficacy against antimicrobial-resistant Enterobacterales. The overall response rates in this subgroup were consistent with the primary analysis population.^{[8][9]}

Pathogen Subgroup	Tebipenem Pivoxil HBr (Oral)	Imipenem-Cilastatin (IV)
ESBL-positive Enterobacterales	52.2% (84/161) ^{[8][9]}	56.8% (108/190) ^[8]

Safety and Tolerability

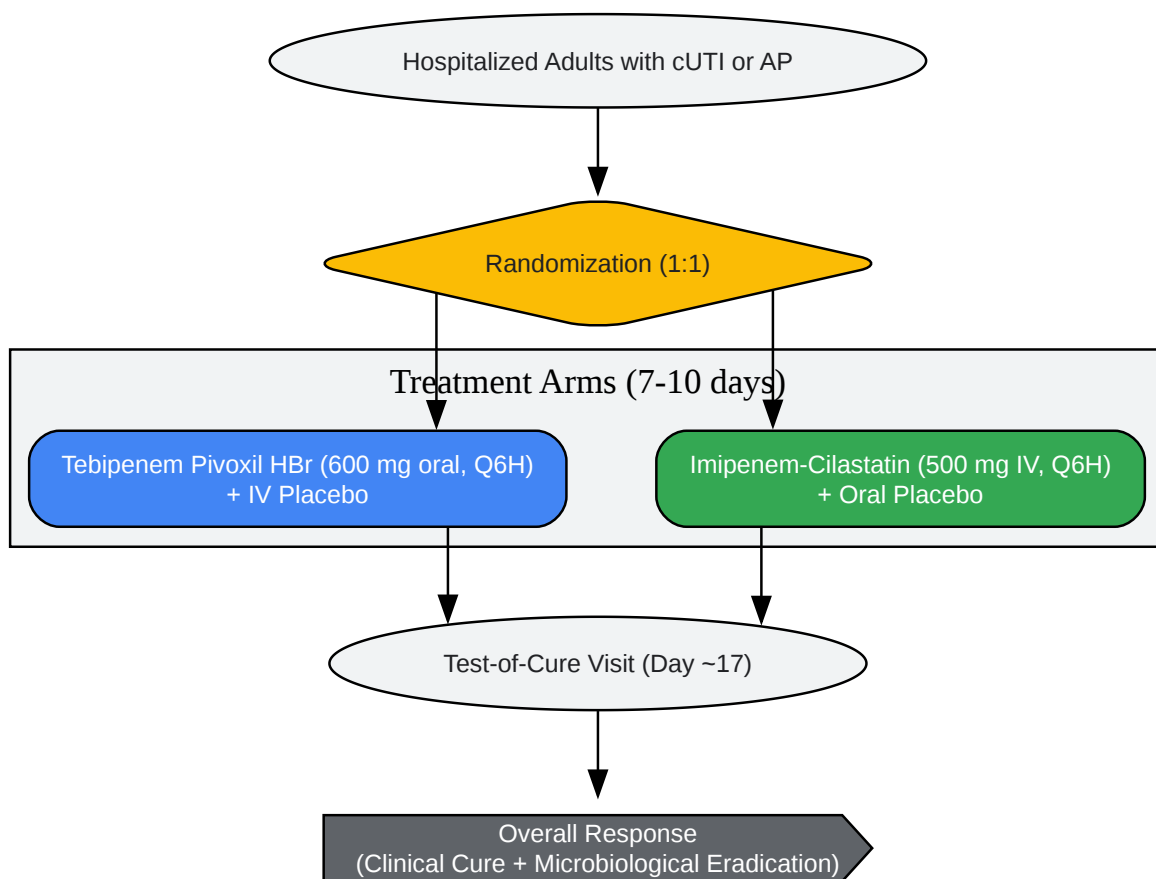
The safety profiles of **tebipenem pivoxil** HBr and imipenem-cilastatin were comparable in the PIVOT-PO trial.^{[6][8]}

Adverse Event Profile	Tebipenem Pivoxil HBr (Oral)	Imipenem-Cilastatin (IV)
Any Treatment-Emergent Adverse Event (TEAE)	27.9% [8]	23.8% [8]
Serious Adverse Events (SAEs)	3.4% [8]	2.6% [8]
TEAEs Related to Study Treatment	12.5% [8]	9.4% [8]
Most Common AEs (≥3%)	Diarrhea, Headache [5] [6]	Diarrhea, Headache [1] [10]

Experimental Protocols

PIVOT-PO Trial Design

The PIVOT-PO study was a Phase 3, global, randomized, double-blind, double-dummy, non-inferiority trial.[\[1\]](#)[\[2\]](#)[\[3\]](#)



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Fig 2. PIVOT-PO Trial Workflow

Inclusion Criteria: Hospitalized adult patients (≥ 18 years of age) with a clinical diagnosis of complicated urinary tract infection or acute pyelonephritis.^[11]

Exclusion Criteria: Included patients with more than two uropathogens in baseline urine culture, fungal UTI, or pathogens known to be resistant to carbapenems.

Primary Endpoint: Overall response (a composite of clinical cure and microbiological eradication) at the test-of-cure visit in the microbiological intent-to-treat population. The non-inferiority margin was set at 10%.^{[1][2][3]}

Key Assessments:

- Clinical Cure: Complete resolution or significant improvement of baseline signs and symptoms of cUTI or AP, with no new symptoms, such that no further antibacterial therapy was warranted.[11]
- Microbiological Eradication: Reduction of baseline uropathogens to $<10^3$ CFU/mL and a negative repeat blood culture if the baseline culture was positive.[11]

Conclusion

The available evidence, primarily from the robust PIVOT-PO Phase 3 trial, supports that oral **tebipenem pivoxil** hydrobromide is a non-inferior alternative to intravenous imipenem-cilastatin for the treatment of complicated urinary tract infections and acute pyelonephritis. The comparable efficacy, including in patients with resistant pathogens, and a similar safety profile, position **tebipenem pivoxil** as a significant development in the oral antibiotic landscape for serious Gram-negative infections. This could potentially facilitate earlier hospital discharge and reduce the complications and costs associated with intravenous therapy. Further research and real-world evidence will continue to define its role in clinical practice.

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